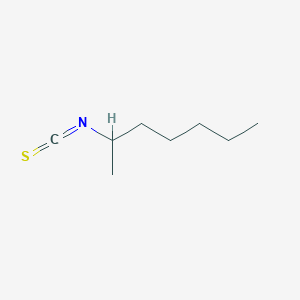

2-Heptyl isothiocyanate

Description

The exact mass of the compound 2-Isothiocyanatoheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944267 | |

| Record name | 2-Isothiocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21663-51-4 | |

| Record name | 2-Heptane isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021663514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isothiocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21663-51-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Heptyl Isothiocyanate: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds primarily found in cruciferous vegetables of the Brassicaceae family. These compounds are products of the enzymatic hydrolysis of glucosinolates. 2-Heptyl isothiocyanate, a member of this family, is recognized for its presence in certain plants, although it is less studied than other ITCs like sulforaphane or allyl isothiocyanate. This technical guide provides an in-depth overview of the known natural sources, distribution, and biological interactions of this compound and structurally related long-chain isothiocyanates, addressing the needs of researchers and professionals in drug development.

Natural Sources and Distribution

This compound and its analogs are primarily found in plants of the Brassicaceae family, most notably in wasabi (Wasabia japonica) and horseradish (Armoracia rusticana). The concentration and composition of isothiocyanates can vary depending on the plant part, growing conditions, and processing methods.

While direct quantitative data for this compound is limited in publicly available literature, studies have identified structurally similar C7-isothiocyanates in wasabi, suggesting the likely presence of this compound or its precursors.

Table 1: Quantitative Data of Isothiocyanates in Wasabi (Wasabia japonica) and Horseradish (Armoracia rusticana)

| Isothiocyanate | Plant Source | Plant Part | Concentration (mg/kg fresh weight) | Reference |

| 7-Methylthioheptyl isothiocyanate | Wasabi (Wasabia japonica) | Stems and Leaves | Present (relative ratios reported) | [1] |

| 7-Methylsulfinylheptyl isothiocyanate | Wasabi (Wasabia japonica) | Root, Stem, and Leaf | Present (relative peak area reported) | [2] |

| Heptenyl isothiocyanate | Wasabi (Wasabia japonica) | - | Identified | [3] |

Note: The data for 7-methylthioheptyl isothiocyanate and 7-methylsulfinylheptyl isothiocyanate are presented as their presence has been confirmed, though specific concentrations in mg/kg were not provided in the cited literature. These compounds are structurally very similar to this compound and indicate that C7-isothiocyanates are native to these plants.

Experimental Protocols

The extraction and quantification of this compound can be adapted from established methods for other long-chain isothiocyanates. Due to its volatility and hydrophobicity, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) can also be employed, often requiring a derivatization step to enhance detection.

Protocol 1: Extraction and GC-MS Analysis of this compound

This protocol is adapted from general methods for the analysis of volatile isothiocyanates from plant material.

1. Sample Preparation:

-

Fresh plant material (e.g., wasabi rhizome, horseradish root) is flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation.

-

The dried material is ground into a fine powder.

2. Extraction:

-

A known amount of the powdered sample (e.g., 1 g) is suspended in a suitable solvent such as diethyl ether or dichloromethane (e.g., 10 mL).

-

The suspension is homogenized and then agitated for a specified time (e.g., 1-2 hours) at room temperature to allow for the extraction of isothiocyanates.

-

The mixture is centrifuged, and the supernatant is collected. The extraction process can be repeated to ensure maximum recovery.

3. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: A splitless injection is often preferred for trace analysis.

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

-

Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Quantification: An internal standard (e.g., a commercially available, structurally similar isothiocyanate not present in the sample) is added at the beginning of the extraction process for accurate quantification. A calibration curve is generated using a pure standard of this compound.

Protocol 2: HPLC Analysis of this compound via Derivatization

This protocol is based on the derivatization of isothiocyanates with N-acetyl-L-cysteine (NAC) to form a stable, UV-active adduct suitable for HPLC analysis.

1. Extraction:

-

An aqueous extract of the plant material is prepared to facilitate the enzymatic conversion of glucosinolates to isothiocyanates.

-

The aqueous extract is then subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate and concentrate the isothiocyanates.

2. Derivatization:

-

The isothiocyanate-containing eluate from the SPE is mixed with a solution of N-acetyl-L-cysteine and a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH.

-

The reaction mixture is incubated to allow for the formation of the ITC-NAC adduct.

3. HPLC Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid.

-

Detection: The DAD is set to monitor at a wavelength where the ITC-NAC adduct absorbs (typically around 254 nm). MS detection provides higher specificity and sensitivity.

-

Quantification: A calibration curve is prepared using the derivatized standard of this compound.

Signaling Pathways and Biological Activity

Direct experimental evidence for the specific signaling pathways modulated by this compound is not yet available. However, based on studies of other long-chain isothiocyanates, several key pathways are likely targets.

Keap1-Nrf2 Pathway Activation

Isothiocyanates are well-known activators of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various cytoprotective genes. Studies on long-chain isothiocyanates like 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) have demonstrated potent activation of the Nrf2 pathway[4].

Modulation of Transient Receptor Potential (TRP) Channels

Isothiocyanates are known to activate TRP channels, particularly TRPA1 and TRPV1, which are involved in pain and inflammation signaling.

References

- 1. Isothiocyanates in the Stems and the Leaves of Wasabi (Wasabia japonica Matsum) [jstage.jst.go.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. Myrosinase isogenes in wasabi (Wasabia japonica Matsum) and their putative roles in glucosinolate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(-)-2-Heptyl Isothiocyanate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of (R)-(-)-2-Heptyl isothiocyanate, including its chemical properties, and contextualizes its potential biological significance through the broader lens of the isothiocyanate class of compounds.

While specific research on (R)-(-)-2-Heptyl isothiocyanate is limited, this guide extrapolates from the extensive studies on related isothiocyanates to provide insights into its probable synthesis, mechanisms of action, and relevant experimental protocols.

Core Compound Data

Basic chemical and physical properties of (R)-(-)-2-Heptyl isothiocyanate are summarized below.

| Property | Value | Reference |

| CAS Number | 737000-93-0 | [1] |

| Molecular Formula | C₈H₁₅NS | [1] |

| Molecular Weight | 157.28 g/mol | [1] |

Synthesis of Isothiocyanates: General Protocols

A prevalent method is the decomposition of dithiocarbamate salts, which are formed from the reaction of a primary amine with carbon disulfide. A variety of desulfurization agents can then be used to yield the final isothiocyanate product. For the synthesis of chiral isothiocyanates, methods that avoid racemization are crucial. One such method employs sodium persulfate as the desulfurization agent, which has been shown to be effective for producing chiral isothiocyanates. Another approach that preserves stereochemistry is the tandem Staudinger/aza-Wittig reaction.[2]

Below is a generalized workflow for the synthesis of an alkyl isothiocyanate from a primary amine.

Figure 1. Generalized two-step synthesis of alkyl isothiocyanates.

Biological Activity and Potential Mechanisms of Action

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, and they are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The biological effects of ITCs are largely attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic cellular targets, particularly the sulfhydryl groups of cysteine residues in proteins.[6]

While direct studies on (R)-(-)-2-Heptyl isothiocyanate are not available, it is plausible that it shares mechanisms of action with other well-studied ITCs such as sulforaphane and phenethyl isothiocyanate (PEITC).

Key Signaling Pathways Modulated by Isothiocyanates

The multifaceted biological effects of isothiocyanates stem from their ability to modulate numerous cellular signaling pathways.

-

Nrf2-ARE Pathway Activation : A primary mechanism of action for many ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[7] ITCs can modify cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[3][8]

-

NF-κB Pathway Inhibition : Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor NF-κB is a central mediator of inflammatory responses. Several ITCs have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.[3][7]

-

Induction of Apoptosis and Cell Cycle Arrest : In cancer cells, ITCs can induce programmed cell death (apoptosis) and cause cell cycle arrest.[9][10] These effects are often mediated through the modulation of Bcl-2 family proteins, activation of caspases, and regulation of cyclin-dependent kinases.[10][11]

-

MAPK Signaling : The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in regulating cell proliferation, differentiation, and apoptosis. ITCs have been shown to modulate these pathways, which can contribute to their anticancer effects.[9]

The following diagram illustrates the principal signaling pathways that are likely to be modulated by (R)-(-)-2-Heptyl isothiocyanate, based on the known activities of other isothiocyanates.

Figure 2. Potential signaling pathways modulated by isothiocyanates.

Experimental Protocols: A General Framework

For researchers planning to investigate the biological effects of (R)-(-)-2-Heptyl isothiocyanate, the following experimental protocols, adapted from studies on other ITCs, can serve as a starting point.

In Vitro Cell-Based Assays

A common experimental workflow for assessing the in vitro activity of a novel isothiocyanate is outlined below.

Figure 3. Workflow for in vitro evaluation of an isothiocyanate.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT or WST-1 assay) :

-

Seed cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a range of concentrations of (R)-(-)-2-Heptyl isothiocyanate.

-

Incubate for 24, 48, or 72 hours.

-

Add the viability reagent and incubate according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader to determine the IC₅₀ value.

-

-

Western Blot for Protein Expression :

-

Treat cells with the isothiocyanate at selected concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., Nrf2, Keap1, NF-κB p65, cleaved caspase-3, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a secondary antibody and detect the signal using chemiluminescence.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression :

-

Treat cells as described for Western blotting.

-

Isolate total RNA and synthesize cDNA.

-

Perform qRT-PCR using primers for target genes (e.g., NQO1, GCLC, TNF, IL6).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

-

Conclusion and Future Directions

(R)-(-)-2-Heptyl isothiocyanate is a chiral organosulfur compound for which specific biological data is currently lacking in the scientific literature. However, based on the well-documented activities of the broader isothiocyanate class, it holds potential as a modulator of key cellular pathways involved in cytoprotection, inflammation, and carcinogenesis. Future research should focus on elucidating the specific biological activities of this compound, including its potency in modulating the Nrf2 and NF-κB pathways, its anticancer potential, and the influence of its stereochemistry on these activities. The experimental frameworks provided in this guide offer a starting point for such investigations, which will be crucial in determining the potential of (R)-(-)-2-Heptyl isothiocyanate as a research tool or a therapeutic agent.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma | MDPI [mdpi.com]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. redalyc.org [redalyc.org]

- 11. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 2-Heptyl Isothiocyanate

Disclaimer: Scientific literature extensively details the biological activities of numerous isothiocyanates (ITCs); however, specific research on 2-Heptyl Isothiocyanate is notably scarce. This guide provides a comprehensive overview of the known biological activities of the isothiocyanate class of compounds, leveraging data from well-studied analogues such as Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Benzyl Isothiocyanate (BITC). The experimental protocols and mechanisms of action described herein are based on these related compounds and are presented as a predictive framework for investigating the biological potential of this compound.

Introduction to Isothiocyanates

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables of the Brassicaceae family.[1][2] Upon plant cell damage, the enzyme myrosinase is released and catalyzes the conversion of glucosinolates into ITCs, which are responsible for the characteristic pungent flavor of these vegetables.[2] ITCs are recognized for a wide range of health-promoting properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] The biological activity of ITCs is largely attributed to their electrophilic isothiocyanate group (-N=C=S), which readily reacts with nucleophilic cellular targets, thereby modulating various signaling pathways.

Anticancer Activity

The anticancer properties of ITCs are well-documented and are a result of their ability to modulate multiple cellular processes involved in cancer initiation, promotion, and progression.[6][7]

Mechanisms of Anticancer Action

ITCs exert their anticancer effects through several key mechanisms:

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and the release of cytochrome c from mitochondria.[7][8]

-

Cell Cycle Arrest: Many ITCs have been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell proliferation.[6][8]

-

Modulation of Biotransformation Enzymes: ITCs can inhibit Phase I enzymes (e.g., cytochrome P450s) that activate pro-carcinogens, while simultaneously inducing Phase II detoxifying enzymes (e.g., glutathione S-transferases, quinone reductase) that facilitate the elimination of carcinogens.[6][7]

-

Inhibition of Angiogenesis and Metastasis: ITCs have been shown to interfere with the formation of new blood vessels that supply tumors and can inhibit the invasion and migration of cancer cells.[7]

Quantitative Anticancer Data for Representative ITCs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for SFN, PEITC, and BITC against various cancer cell lines, illustrating their potent cytotoxic effects.

Table 1: IC50 Values of Sulforaphane (SFN) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| H460 | Non-small cell lung | 12 | Not Specified | [9] |

| H1299 | Non-small cell lung | 8 | Not Specified | [9] |

| A549 | Non-small cell lung | 10 | Not Specified | [9] |

| 293T | Human Kidney | 13.5 | 48 | [3] |

| 769-P | Human Kidney | 11.2 | 48 | [3] |

| MDAH 2774 | Ovarian | ~8 | Not Specified | [10] |

| SkOV-3 | Ovarian | ~8 | Not Specified | [10] |

| OECM-1 | Ovarian | 5.7 | Not Specified | [10] |

Table 2: IC50 Values of Phenethyl Isothiocyanate (PEITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| SKOV-3 | Ovarian | 27.7 | Not Specified | [11] |

| OVCAR-3 | Ovarian | 23.2 | Not Specified | [11] |

| NUTU-19 | Ovarian | 25.1 | Not Specified | [11] |

| TOV-21G | Ovarian | 5 | 24 | [11] |

| MDA-MB-231 | Breast | 7.2 | Not Specified | [11] |

| T47D | Breast | 9.2 | Not Specified | [11] |

| MCF-7 | Breast | 10.6 | Not Specified | [11] |

| MIAPaca2 | Pancreatic | ~7 | 24 | [7] |

| Huh7.5.1 | Hepatocellular | 29.6 | Not Specified | [12] |

Table 3: IC50 Values of Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| 8505C | Anaplastic Thyroid | 27.56 | Not Specified | [13] |

| CAL-62 | Anaplastic Thyroid | 28.30 | Not Specified | [13] |

| MDA-MB 231 | Triple-Negative Breast | 18.65 | 24 | [14] |

| MCF-7 | Breast | 21.00 | 24 | [14] |

| CLBL-1 | Canine B-cell Lymphoma | 3.63 | 24 | [15] |

| CLB70 | Canine B-cell Lymphoma | 3.78 | 24 | [15] |

| CNK-89 | Canine NK-cell Lymphoma | 13.33 | 24 | [15] |

Antimicrobial Activity

ITCs possess broad-spectrum antimicrobial activity against a range of bacteria and fungi, including antibiotic-resistant strains.[2][16][17]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve:

-

Disruption of Cell Membrane Integrity: ITCs can damage the cell membranes of microorganisms, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: The electrophilic nature of ITCs allows them to react with and inactivate key microbial enzymes involved in metabolism and growth.

-

Induction of Oxidative Stress: ITCs can generate reactive oxygen species (ROS) within microbial cells, leading to oxidative damage and cell death.

Quantitative Antimicrobial Data for Representative ITCs

The following tables present the Minimum Inhibitory Concentration (MIC) values for SFN and BITC against various microbial pathogens.

Table 4: Minimum Inhibitory Concentration (MIC) of Sulforaphane (SFN) Against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Various Species (23 of 28 tested) | Bacteria & Fungi | 1 - 4 | [16][17] |

| Pseudomonas aeruginosa | Bacterium | ≥ 16 - 32 | [16][17] |

| MRSA isolates | Bacteria | ≥ 16 - 32 | [16][17] |

| Candida albicans | Fungus | ≥ 16 - 32 | [16][17] |

| Helicobacter pylori | Bacterium | 0.06 - 8 | [6] |

| Gram-positive oral pathogens | Bacteria | 250 - 1000 | [6] |

| Vibrio cholerae | Bacterium | ~88.6 (0.5 mM) | [6] |

| Xanthomonas campestris | Bacterium | 15.63 | [1] |

| Fusarium oxysporum | Fungus | 15.63 | [1] |

| Gibberella zeae | Fungus | 7.81 | [1] |

| Staphylococcus aureus | Bacterium | 31.25 | [1] |

Table 5: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Benzyl Isothiocyanate (BITC) Against Various Microorganisms

| Microorganism | Type | MIC | MBC | Reference |

| Fusobacterium nucleatum | Bacterium | 0.2% | 0.4% | [4][18] |

| Gram-positive bacteria | Bacteria | Generally lower than AITC | Not Specified | [2][19] |

| Gram-negative bacteria | Bacteria | Similar to AITC | Not Specified | [2][19] |

| Yeasts and Fungi | Fungi | Strong inhibitory activity | Not Specified | [2][19] |

| Pseudomonas fragi | Bacterium | ~1000 ppm | Not Specified | [20] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. ITCs have demonstrated potent anti-inflammatory effects.[5][21][22]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of ITCs are primarily mediated through:

-

Inhibition of the NF-κB Pathway: ITCs can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[21][23]

-

Activation of the Nrf2-ARE Pathway: As will be discussed in the next section, the activation of the Nrf2 pathway by ITCs also contributes to their anti-inflammatory effects by upregulating antioxidant and cytoprotective genes.

-

Modulation of MAPK Signaling: ITCs can influence the activity of Mitogen-Activated Protein Kinases (MAPKs), which are involved in inflammatory signaling.[24]

Quantitative Anti-inflammatory Data for Representative ITCs

Quantifying the anti-inflammatory activity of ITCs is often done by measuring the inhibition of inflammatory mediators.

Table 6: Anti-inflammatory Activity of Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC)

| Compound | Assay | Effect | IC50 (µM) | Reference |

| Sulforaphane | Inhibition of pro-inflammatory markers in Caco-2 cells | Downregulation of IL-6, IL-8, MCP-1, COX-2, etc. | 2.0 - 4.9 | [25] |

| PEITC + SFN | Nitric Oxide (NO) Assay | Synergistic downregulation of inflammatory markers | Not Applicable | [26] |

| PEITC | Inhibition of IL-6 production | Inhibition of caspase-1/RIP2 pathway | Not Specified | [27] |

Signaling Pathways Modulated by Isothiocyanates

The diverse biological activities of ITCs stem from their ability to interact with and modulate key cellular signaling pathways.

The Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE pathway is a major regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. ITCs, being electrophiles, can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of a battery of cytoprotective genes, including those encoding for Phase II detoxifying enzymes and antioxidant proteins.

References

- 1. Sulforaphane-Enriched Extracts from Broccoli Exhibit Antimicrobial Activity against Plant Pathogens, Promising a Natural Antimicrobial Agent for Crop Protection | MDPI [mdpi.com]

- 2. [Antimicrobial efficacy of benzyl isothiocyanate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforaphane, a Chemopreventive Compound Induces Necrotic Behavior and Inhibits S-phase of Cell Cycle in Human Kidney Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial effects of sulforaphane – A phytonutrient derived from broccoli as promising candidate in the combat of bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 17. Growth inhibition of a spectrum of bacterial and fungal pathogens by sulforaphane, an isothiocyanate product found in broccoli and other cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. Exploring the anti-inflammatory activity of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synergistic effect of combination of phenethyl isothiocyanate and sulforaphane or curcumin and sulforaphane in the inhibition of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. khu.elsevierpure.com [khu.elsevierpure.com]

The Cellular Mechanisms of 2-Heptyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular mechanism of action of 2-Heptyl Isothiocyanate is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential mechanisms based on the well-established actions of other isothiocyanates (ITCs), particularly those with similar alkyl chain structures, such as 7-methylsulfinylheptyl isothiocyanate and 7-methylsulfonylheptyl isothiocyanate. The core biological activities of ITCs are largely conserved, revolving around their electrophilic nature which allows them to react with cellular nucleophiles, thereby modulating key signaling pathways.

Introduction to Isothiocyanates and this compound

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates. The general structure of an isothiocyanate is R−N=C=S, where the "R" group determines the specific properties of the molecule. This compound possesses a seven-carbon alkyl side chain. While many ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied for their chemopreventive and therapeutic properties, the specific cellular effects of this compound are less characterized. However, based on the known reactivity of the isothiocyanate group and studies on analogous compounds, a multi-faceted mechanism of action can be inferred.

Core Cellular Mechanisms of Isothiocyanates

The primary mechanism by which ITCs exert their biological effects is through the electrophilic carbon of the -N=C=S group, which readily reacts with nucleophilic thiol groups (-SH) of cysteine residues in proteins. This covalent modification can alter protein function and trigger a cascade of cellular responses. The main cellular processes affected by ITCs are:

-

Induction of Apoptosis (Programmed Cell Death): ITCs are potent inducers of apoptosis in cancer cells, a critical mechanism for their anti-cancer activity.

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, ITCs can halt the proliferation of cancerous cells.

-

Modulation of Oxidative Stress: ITCs can have a dual role in oxidative stress. At low concentrations, they can activate antioxidant responses, while at higher concentrations, they can induce reactive oxygen species (ROS) generation, leading to cytotoxicity in cancer cells.

-

Activation of Phase II Detoxification Enzymes: A key chemopreventive mechanism of ITCs is the induction of phase II enzymes, which are involved in the detoxification and elimination of carcinogens.

-

Anti-inflammatory Effects: Several ITCs have been shown to possess anti-inflammatory properties by inhibiting key inflammatory pathways.

Key Signaling Pathways Modulated by Isothiocyanates

The Nrf2-ARE Pathway: Master Regulator of Cytoprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant and detoxification response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).

ITCs, being electrophiles, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, resulting in the release and stabilization of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This leads to the upregulation of a battery of cytoprotective proteins, including:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). These enzymes play a crucial role in neutralizing and facilitating the excretion of carcinogens and other xenobiotics.

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. These enzymes help to mitigate oxidative stress by neutralizing reactive oxygen species.

Studies on 7-methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates, which have long alkyl chains, have shown them to be potent inducers of quinone reductase, a key phase II enzyme, suggesting a strong Nrf2-activating potential.

Nrf2-ARE Signaling Pathway Activation by this compound.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

ITCs trigger apoptosis in cancer cells through multiple mechanisms, primarily by inducing mitochondrial dysfunction and generating reactive oxygen species (ROS).

Intrinsic (Mitochondrial) Pathway:

-

ROS Generation: ITCs can increase intracellular ROS levels.

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: Elevated ROS can lead to the loss of mitochondrial membrane potential.

-

Bcl-2 Family Protein Modulation: ITCs can upregulate pro-apoptotic proteins like Bax and Bak and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in balance promotes the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: The permeabilized mitochondrial membrane allows the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.

Extrinsic (Death Receptor) Pathway:

Some ITCs can also activate the extrinsic pathway by upregulating the expression of death receptors like Fas and TRAIL receptors on the cell surface. Ligand binding to these receptors initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the intrinsic pathway.

Induction of Apoptosis by this compound.

Cell Cycle Arrest

ITCs can induce cell cycle arrest at various checkpoints, most commonly at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): ITCs can alter the expression and activity of cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1/cdc2), which are essential for cell cycle progression.

-

CDK Inhibitors (CKIs): ITCs may upregulate CKIs such as p21 and p27, which inhibit the activity of cyclin-CDK complexes, thereby halting the cell cycle.

For instance, studies with other ITCs have demonstrated G2/M arrest accompanied by increased expression of cyclin B1.

Potential Therapeutic Effects of Heptyl Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current scientific literature on the potential therapeutic effects of heptyl isothiocyanates. The information is intended for research and development purposes only and should not be interpreted as medical advice. Limited research is available specifically for 2-Heptyl isothiocyanate; therefore, this guide focuses on structurally similar and more extensively studied long-chain isothiocyanates, primarily 7-methylsulfinylheptyl isothiocyanate (7-MSI), to infer potential biological activities.

Executive Summary

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, recognized for their broad-spectrum health benefits, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] While shorter-chain ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied, emerging research on long-chain ITCs, such as heptyl isothiocyanates, suggests they possess significant therapeutic potential. This guide provides a technical overview of the current understanding of the biological activities of heptyl isothiocyanates, with a focus on 7-methylsulfinylheptyl isothiocyanate (7-MSI) as a key exemplar. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Core Mechanisms of Action

Isothiocyanates exert their biological effects through various mechanisms, primarily centered around their ability to modulate cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.[4][5]

Anti-Inflammatory Effects

Heptyl isothiocyanates, particularly 7-MSI, have demonstrated potent anti-inflammatory properties in preclinical studies.[6][7] The primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6][7] By preventing the nuclear translocation of NF-κB, 7-MSI effectively reduces the expression of pro-inflammatory cytokines and enzymes.[6][7]

Antioxidant and Cytoprotective Effects

The antioxidant effects of isothiocyanates are largely mediated through the activation of the Nrf2 signaling pathway.[5][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[5][8] By activating Nrf2, heptyl isothiocyanates can enhance the cellular defense against oxidative stress.

Anticancer Potential

While direct evidence for this compound is lacking, the broader family of isothiocyanates is well-documented for its anticancer properties.[1][3][9] These effects are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and suppress angiogenesis.[9] The modulation of carcinogen-metabolizing enzymes, including the inhibition of Phase I enzymes and induction of Phase II enzymes, also contributes to their chemopreventive activity.[1][4]

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data for this compound in the public domain. The following table summarizes available data for the closely related 7-methylsulfinylheptyl isothiocyanate (7-MSI) to provide a preliminary indication of potency.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 7-Methylsulfinylheptyl isothiocyanate (7-MSI) | Raw 264.7 | NF-κB Nuclear Translocation | Inhibition of LPS-induced translocation | Significant inhibition at 1 µg/mL | [7] |

| 7-Methylsulfinylheptyl isothiocyanate (7-MSI) | Raw 264.7 | Cytokine mRNA Expression (LPS-stimulated) | Reduction in TNF-α, IL-1β, IL-6, COX-2 | Significant reduction | [6] |

| 7-Methylsulfinylheptyl isothiocyanate (7-MSI) | B16-F1 | Melanin Synthesis | Inhibition | Approximately 63% decrease after 73h | [10] |

Key Signaling Pathways

The therapeutic effects of heptyl isothiocyanates are underpinned by their interaction with critical cellular signaling pathways.

The NF-κB Signaling Pathway

The Nrf2 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used to investigate the therapeutic effects of heptyl isothiocyanates.

In Vitro Anti-Inflammatory Assay

Protocol Details:

-

Cell Culture: Murine macrophage cell lines, such as Raw 264.7, are commonly used. Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the heptyl isothiocyanate for a specified period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the inflammatory response to develop.

-

Analysis:

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The corresponding mRNA expression levels in the cell lysates are measured by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

NF-κB Translocation: The nuclear translocation of NF-κB is assessed by Western blotting of nuclear and cytoplasmic fractions or by immunofluorescence microscopy.[7]

-

In Vitro Cytotoxicity and Apoptosis Assays

Protocol Details:

-

Cell Culture: Cancer cell lines (e.g., hepatocellular carcinoma, breast cancer) are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of the heptyl isothiocyanate for various time points (e.g., 24, 48, 72 hours).

-

Cytotoxicity Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Apoptosis Detection: Apoptosis can be quantified using various methods:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) involved in apoptosis.

-

Western Blotting: Detects changes in the expression of apoptosis-related proteins such as Bcl-2 family members (Bax, Bcl-2) and cleaved PARP.

-

Future Directions and Conclusion

The available evidence, primarily from studies on 7-methylsulfinylheptyl isothiocyanate, strongly suggests that heptyl isothiocyanates are a promising class of compounds with significant therapeutic potential, particularly in the areas of anti-inflammatory and antioxidant therapies. Their ability to modulate the NF-κB and Nrf2 pathways provides a solid mechanistic basis for these effects.

However, research specifically on this compound is notably absent. Future research should focus on:

-

Direct evaluation of this compound: Conducting in vitro and in vivo studies to determine its specific biological activities and compare them to other long-chain isothiocyanates.

-

Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion of heptyl isothiocyanates is crucial for their development as therapeutic agents.

-

In vivo efficacy studies: Evaluating the therapeutic effects of heptyl isothiocyanates in relevant animal models of inflammatory diseases and cancer.

References

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Autophagy Activation Effects of 7-Methylsulfonylheptyl Isothiocyanate Could Suppress Skin Aging: In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 7-Methylsulfinylheptyl Isothiocyanate on the Inhibition of Melanogenesis in B16-F1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Heptyl Isothiocyanate: A Technical Guide to its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of sulfur-containing organic compounds that play a pivotal role in the defense mechanisms of plants, particularly those within the Brassicaceae family. These compounds are products of the hydrolysis of glucosinolates, which are secondary metabolites. This technical guide focuses on 2-heptyl isothiocyanate (2-hept-ITC), a less-studied member of the ITC family, and explores its function in plant defense. While direct research on 2-hept-ITC is limited, this document extrapolates from the broader knowledge of ITCs to provide a comprehensive overview of its likely biosynthesis, mechanism of action, and the signaling pathways it may influence. This guide also presents detailed experimental protocols for the analysis and evaluation of 2-hept-ITC and includes quantitative data from related compounds to serve as a benchmark for future research.

Introduction

Plants have evolved sophisticated chemical defense systems to protect themselves from a wide array of herbivores and pathogens.[1][2] The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a classic example of such a defense strategy, primarily found in the order Brassicales.[1] Upon tissue damage caused by chewing insects or invading pathogens, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into various bioactive compounds, including isothiocyanates (ITCs).[2] These ITCs are largely responsible for the pungent flavor of many brassica vegetables and are potent deterrents and toxins to a wide range of organisms.

This compound is a naturally occurring ITC found in the seeds of certain Brassicaceae plants. While its more common counterparts, such as sulforaphane and allyl isothiocyanate, have been extensively studied for their roles in plant defense and human health, 2-hept-ITC remains a relatively under-investigated compound. This guide aims to bridge this knowledge gap by providing a detailed technical overview of its expected role in plant defense, drawing parallels from the well-documented activities of other ITCs.

Biosynthesis of this compound

The biosynthesis of 2-hept-ITC is intrinsically linked to the glucosinolate-myrosinase system. The precursor to 2-hept-ITC is a specific glucosinolate, which, upon enzymatic hydrolysis by myrosinase, yields an unstable aglycone. This intermediate then spontaneously rearranges to form this compound.

Role in Plant Defense

Based on the known functions of other ITCs, 2-hept-ITC is expected to contribute to plant defense through several mechanisms:

-

Antifungal Activity: ITCs are known to possess broad-spectrum antifungal properties.[3] They can inhibit spore germination and mycelial growth of various pathogenic fungi. The volatile nature of many ITCs allows them to act as fumigants, creating a protective zone around the plant.[3]

-

Insecticidal and Anti-feedant Activity: The pungent nature of ITCs acts as a deterrent to many herbivorous insects. At higher concentrations, they can be toxic, interfering with various physiological processes in the insect.

-

Induction of Defense Signaling: ITCs can act as signaling molecules within the plant, priming or inducing a broader defense response. This can involve the upregulation of defense-related genes and the production of other antimicrobial compounds.[2]

Quantitative Data on Isothiocyanate Efficacy

| Isothiocyanate | Target Organism | Bioassay Type | Efficacy Metric (EC₅₀/LC₅₀) | Reference |

| Allyl isothiocyanate | Fusarium oxysporum | Volatile exposure | Inhibition of mycelial growth | [3] |

| Benzyl isothiocyanate | Botrytis cinerea | Mycelial growth inhibition | IC₅₀ values varied by species | [1] |

| Phenethyl isothiocyanate | Botrytis cinerea | Mycelial growth inhibition | IC₅₀ values varied by species | [1] |

| Allyl isothiocyanate | Plutella xylostella | Fumigation | LC₅₀ = 1.5 μL L⁻¹ air | [4] |

Signaling Pathways in Plant Defense

Isothiocyanates are known to modulate key plant defense signaling pathways, primarily the jasmonic acid (JA) and salicylic acid (SA) pathways. While the precise interactions of 2-hept-ITC are yet to be elucidated, it is plausible that it follows a similar pattern to other ITCs.

Upon perception of herbivore attack or necrotrophic pathogen invasion, the JA pathway is typically activated, leading to the expression of defense genes.[5][6] Conversely, biotrophic pathogens often trigger the SA pathway.[5][6] There is significant crosstalk between these two pathways, often in an antagonistic manner, allowing the plant to fine-tune its defense response.[5][6] ITCs have been shown to induce the expression of genes associated with both pathways, suggesting a complex regulatory role.[7] For instance, treatment of Arabidopsis thaliana with allyl isothiocyanate led to the upregulation of genes involved in both heat stress and plant defense responses.[8]

Experimental Protocols

Quantification of this compound in Plant Tissues

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is suitable for the analysis of volatile and semi-volatile compounds like ITCs.[9][10][11][12]

Protocol:

-

Sample Preparation:

-

Freeze-dry plant tissue (e.g., Brassica oleracea seeds) and grind to a fine powder.

-

Extract the powder with a suitable solvent, such as dichloromethane or a mixture of acetonitrile and water.

-

To induce hydrolysis of glucosinolates to ITCs, the extract can be treated with a purified myrosinase solution.

-

-

GC-MS Analysis:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Inject the extracted sample into the GC inlet.

-

Temperature Program: Start with a low initial temperature (e.g., 40°C) and ramp up to a high final temperature (e.g., 250°C) to separate the compounds based on their boiling points.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum compared to a pure standard.

-

Use an internal standard for accurate quantification.

-

Generate a calibration curve using known concentrations of the 2-hept-ITC standard.

-

Antifungal Bioassay

Method: Agar Diffusion Assay

Principle: This method assesses the ability of a compound to inhibit the growth of a fungus on a solid medium.

Protocol:

-

Prepare Fungal Culture: Grow the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

-

Prepare Test Plates:

-

Pour molten PDA into sterile Petri dishes.

-

Once solidified, place a small disc of the fungal culture in the center of the plate.

-

-

Application of 2-hept-ITC:

-

Dissolve 2-hept-ITC in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Place sterile paper discs impregnated with different concentrations of the 2-hept-ITC solution around the fungal inoculum.

-

A solvent-only disc serves as a negative control.

-

-

Incubation and Measurement:

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the diameter of the zone of inhibition (the area around the disc where fungal growth is prevented) after a set period.

-

Calculate the EC₅₀ value (the concentration that inhibits 50% of fungal growth).

-

Insecticidal Bioassay

Method: Topical Application

Principle: This method directly applies the test compound to the insect to determine its contact toxicity.

Protocol:

-

Rearing Insects: Maintain a healthy culture of the target insect (e.g., Myzus persicae, Plutella xylostella).

-

Prepare Test Solutions: Dissolve 2-hept-ITC in a volatile solvent like acetone at various concentrations.

-

Application:

-

Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

-

A solvent-only application serves as a control.

-

-

Observation:

-

Place the treated insects in a clean container with a food source.

-

Record mortality at regular intervals (e.g., 24, 48, 72 hours).

-

Calculate the LD₅₀ value (the dose that is lethal to 50% of the test population).

-

Conclusion and Future Directions

This compound, as a member of the isothiocyanate family, holds significant potential as a key player in the chemical defense arsenal of Brassicaceae plants. While direct experimental evidence is currently limited, the extensive research on related ITCs provides a strong foundation for understanding its likely biological activities. The antifungal, insecticidal, and signaling properties attributed to ITCs suggest that 2-hept-ITC contributes to a broad-spectrum defense against various biotic stressors.

Future research should focus on several key areas:

-

Quantitative Efficacy: Determining the precise EC₅₀ and LD₅₀ values of 2-hept-ITC against a range of relevant plant pathogens and insect pests is crucial for understanding its ecological significance.

-

Mechanism of Action: Investigating the specific molecular targets and cellular processes affected by 2-hept-ITC in both plants and their aggressors will provide a deeper understanding of its defensive role.

-

Signaling Pathway Elucidation: Delineating the exact signaling cascade initiated by 2-hept-ITC in plants, including its interaction with the jasmonic acid and salicylic acid pathways, will be critical for a complete picture of its function.

-

Abiotic Stress Tolerance: Exploring the potential role of 2-hept-ITC in mediating plant tolerance to abiotic stresses, such as heat and drought, could reveal novel functions for this compound.[13]

By addressing these research questions, the scientific community can fully elucidate the role of this compound in plant defense and potentially harness its properties for applications in agriculture and beyond.

References

- 1. Comparing Fungal Sensitivity to Isothiocyanate Products on Different Botrytis spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thescipub.com [thescipub.com]

- 5. benchchem.com [benchchem.com]

- 6. Salicylic Acid and Jasmonic Acid Pathways are Activated in Spatially Different Domains Around the Infection Site During Effector-Triggered Immunity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salicylic acid receptors activate jasmonic acid signalling through a non-canonical pathway to promote effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nva.sikt.no [nva.sikt.no]

- 9. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Heptyl Isothiocyanate from a Primary Amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-heptyl isothiocyanate from its corresponding primary amine, 2-aminoheptane. Isothiocyanates are a pivotal class of compounds in medicinal chemistry and drug development, valued for their wide-ranging biological activities. This application note details a robust and accessible synthetic method, outlines the necessary reagents and equipment, and provides a step-by-step protocol. Furthermore, it includes a summary of expected quantitative data and characterization parameters to ensure the successful synthesis and verification of the target compound.

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds and important synthetic intermediates characterized by the R-N=C=S functional group. They are widely recognized for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of ITCs from primary amines is a fundamental transformation in organic chemistry. A prevalent and effective method involves the in-situ formation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. This approach avoids the use of highly toxic reagents like thiophosgene. This document focuses on a reliable protocol for the synthesis of this compound, a representative alkyl isothiocyanate.

General Reaction Pathway

The synthesis proceeds in a two-step, one-pot reaction. First, the primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride, to facilitate the elimination of a sulfur-containing byproduct and form the desired isothiocyanate.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of alkyl isothiocyanates from primary amines.

Materials:

-

2-Aminoheptane

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminoheptane (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Formation of Dithiocarbamate Salt: Add triethylamine (1.1 eq) to the cooled solution. Slowly add carbon disulfide (1.1 eq) to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the dithiocarbamate salt can be monitored by thin-layer chromatography (TLC).

-

Desulfurization: To the same flask, add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the intermediate.

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key physical and expected analytical data for this compound.

| Parameter | Value |

| Molecular Formula | C₈H₁₅NS |

| Molecular Weight | 157.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 100 °C (at reduced pressure) |

| Density | 0.91 g/cm³ |

| Expected Yield | 70-90% (based on similar alkylamines) |

| ¹H NMR (CDCl₃) | Predicted shifts: |

| δ 3.50-3.60 (m, 1H, CH-NCS) | |

| δ 1.50-1.70 (m, 2H, CH₂) | |

| δ 1.20-1.40 (m, 8H, 4xCH₂) | |

| δ 0.85-0.95 (t, 3H, CH₃) | |

| δ 1.35 (d, 3H, CH-CH₃) | |

| ¹³C NMR (CDCl₃) | Predicted shifts: |

| δ 130-135 (br s, NCS) | |

| δ 55-60 (CH-NCS) | |

| δ 30-40 (CH₂) | |

| δ 20-30 (CH₂) | |

| δ 22.6 (CH₂) | |

| δ 14.1 (CH₃) | |

| δ 20-25 (CH-CH₃) | |

| IR (neat) | ~2100-2200 cm⁻¹ (strong, sharp, -N=C=S) |

Note: Predicted NMR shifts are based on typical values for similar structures. The isothiocyanate carbon signal in ¹³C NMR is often broad.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Carbon disulfide is highly flammable and toxic. Handle with extreme care.

-

Tosyl chloride is corrosive and a lachrymator.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound from 2-aminoheptane. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain the target compound in good yield and purity. The provided data serves as a benchmark for the characterization and quality control of the synthesized product, facilitating its use in further research and development applications.

Application Notes and Protocols for the Laboratory Preparation of 2-Heptyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Heptyl isothiocyanate, a valuable building block in organic synthesis and drug discovery. The primary method described is a one-pot reaction starting from 2-aminoheptane, utilizing carbon disulfide for the in-situ formation of a dithiocarbamate intermediate, followed by desulfurization to yield the target isothiocyanate. This approach is favored for its efficiency and avoidance of highly toxic reagents like thiophosgene.[1] This application note includes a comprehensive experimental protocol, safety precautions, and characterization data to guide researchers in the successful preparation and verification of this compound.

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R−N=C=S functional group.[2] They are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Naturally occurring isothiocyanates are often found in cruciferous vegetables. The synthetic preparation of novel isothiocyanates is of significant interest in medicinal chemistry and drug development for the exploration of new therapeutic agents. This compound, with its alkyl chain, serves as a versatile intermediate for the synthesis of more complex molecules.

The most common and direct synthetic route to alkyl isothiocyanates is from the corresponding primary amines.[1] Traditional methods often employed hazardous reagents like thiophosgene. Modern approaches, however, focus on safer and more environmentally benign "one-pot" procedures. These methods typically involve the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then desulfurized in situ to the isothiocyanate.[1] Several desulfurizing agents have been reported, including sodium persulfate and tosyl chloride, offering high yields and broad applicability to various alkyl amines.[1]

Experimental Protocols

This section details a robust one-pot procedure for the synthesis of this compound from 2-aminoheptane. The protocol is adapted from established methods for the synthesis of alkyl isothiocyanates.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Aminoheptane | Reagent | Sigma-Aldrich |

| Carbon Disulfide (CS₂) | ACS Reagent | Fisher Scientific |

| Potassium Carbonate (K₂CO₃) | Anhydrous | J.T. Baker |

| Cyanuric Chloride (TCT) | 99% | Acros Organics |

| Dichloromethane (CH₂Cl₂) | Anhydrous | EMD Millipore |

| Sodium Chloride (NaCl) | Crystal | VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar |

| Diethyl Ether | Anhydrous | Honeywell |

| Hydrochloric Acid (HCl) | 1 M solution | LabChem |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Ricca Chemical |

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

NMR spectrometer (¹H and ¹³C)

-

FT-IR spectrometer

-

Mass spectrometer (GC-MS or LC-MS)

Synthesis of this compound

Reaction Scheme:

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoheptane (20 mmol, 2.30 g).

-

Add potassium carbonate (40 mmol, 5.52 g) and 20 mL of water.

-

Cool the mixture in an ice bath with vigorous stirring.

-

Slowly add carbon disulfide (24 mmol, 1.82 g, 1.44 mL) dropwise over a period of 20-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting amine.

-

Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture back down in an ice bath.

-

In a separate 50 mL flask, dissolve cyanuric chloride (10 mmol, 1.85 g) in 15 mL of anhydrous dichloromethane.

-

Add the solution of cyanuric chloride dropwise to the vigorously stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 1 hour.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Data Presentation

Physicochemical and Safety Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NS | [3][4] |

| Molecular Weight | 157.28 g/mol | [3] |

| Boiling Point | 100 °C | [5] |

| Density | 0.91 g/mL | [5] |

| CAS Number | 21663-51-4 | [3][5] |

Safety Information: this compound is expected to be an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Carbon disulfide is highly flammable and toxic; handle with extreme care.

Expected Characterization Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~3.5 - 3.7 (m, 1H): CH-NCS

-

~1.6 - 1.8 (m, 2H): CH₂ adjacent to CH-NCS

-

~1.2 - 1.5 (m, 8H): Aliphatic (CH₂)₄ and CH₃ of the heptyl chain

-

~0.9 (t, 3H): Terminal CH₃

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~50 - 55: CH-NCS

-

~20 - 40: Aliphatic carbons of the heptyl chain

-

~14: Terminal CH₃

Expected FT-IR (neat, cm⁻¹):

-

~2050 - 2150 (strong, sharp): Asymmetric N=C=S stretch (characteristic peak)[7]

-

~2850 - 2960 (strong): C-H stretching of the alkyl chain

Expected Mass Spectrometry (EI):

-

m/z 157 (M⁺): Molecular ion peak

-

Characteristic fragmentation patterns for alkyl isothiocyanates include cleavage at the C-C bond alpha to the nitrogen and rearrangements.[8] A prominent peak at m/z 72 corresponding to the [CH₃NCS]⁺ fragment is often observed in the mass spectra of alkyl isothiocyanates.[8]

Workflow and Logic Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Conclusion

The described one-pot synthesis provides an effective and relatively safe method for the laboratory-scale preparation of this compound. This protocol avoids the use of highly toxic reagents and offers good yields for alkyl isothiocyanates. The provided characterization data, based on analogous compounds and spectroscopic principles, will aid researchers in confirming the identity and purity of the final product. This methodology can be applied to the synthesis of a variety of other alkyl isothiocyanates, contributing to the development of new molecules for chemical and pharmaceutical research.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. 2-Isothiocyanatoheptane | C8H15NS | CID 140853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H15NS) [pubchemlite.lcsb.uni.lu]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for the Analytical Detection of 2-Heptyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 2-Heptyl isothiocyanate. The protocols detailed herein are based on established methods for isothiocyanate (ITC) analysis and can be adapted and validated for specific research and drug development applications.

Introduction to this compound and its Analytical Challenges

This compound is an organic compound belonging to the isothiocyanate family, which is characterized by the R-N=C=S functional group. Isothiocyanates are known for their biological activities, including antimicrobial and anticarcinogenic properties.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of this compound-containing formulations.

The analysis of isothiocyanates can be challenging due to their reactivity and, in some cases, volatility. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice for their separation and quantification.[3] Mass Spectrometry (MS) is often coupled with these techniques for sensitive and selective detection.[3]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of isothiocyanates using common analytical techniques. It is important to note that these values are representative of isothiocyanate analysis in general and would require specific validation for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Isothiocyanate Analysis

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.01 - 15 ng/mL | |

| Limit of Quantification (LOQ) | 0.03 - 50 ng/mL | |

| Linearity (R²) | > 0.99 | |

| Recovery | 85% - 115% | [4] |

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Isothiocyanate Analysis (with UV or MS Detection)

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.5 - 5 nmol/mL | [5] |

| Limit of Quantification (LOQ) | 1.5 - 15 nmol/mL | [6] |

| Linearity (R²) | > 0.99 | [5] |

| Recovery | 83% - 104% | [5] |

Experimental Protocols